6,7-Dichloro-2-tetralone
Overview
Description
6,7-Dichloro-2-tetralone is an organic compound with the chemical formula C10H8Cl2O. It is a colorless crystalline solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is primarily used as a reagent in organic synthesis and has applications in the preparation of pharmaceutical intermediates, pigments, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The typical preparation method for 6,7-Dichloro-2-tetralone involves the reaction of 1,8-dichloronaphthalene with potassium thiocyanate to generate the corresponding thiocyanate compound. This intermediate is then treated with an alkali to obtain the target product . The reaction conditions usually involve moderate temperatures and the use of solvents like alcohol or ether to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2-tetralone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups, such as amines or thiols.
Scientific Research Applications
6,7-Dichloro-2-tetralone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-tetralone involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of specific pathways, or the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
- 5,7-Dichloro-2-tetralone
- 6,7-Dichloro-3,4-dihydronaphthalen-2 (1H)-one
- 5,7-Dichloro-3,4-dihydro-1H-naphthalen-2-one
Comparison: 6,7-Dichloro-2-tetralone is unique due to its specific substitution pattern on the tetralone ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in certain types of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIJCXXAGNMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403441 | |
Record name | 6,7-dichloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17556-22-8 | |
Record name | 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17556-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-dichloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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